molecular formula C17H20N4O3 B2626909 6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 1164529-91-2

6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B2626909
CAS No.: 1164529-91-2
M. Wt: 328.372
InChI Key: NYMXRBGACSWYHV-VOTSOKGWSA-N
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Description

6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the acrylamide group: This step involves the reaction of the triazine intermediate with dimethylamino acrylamide under specific conditions, such as the presence of a base or catalyst.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the acrylamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation products: N-oxide derivatives.

    Reduction products: Amines.

    Substitution products: Functionalized triazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylamide group could participate in covalent bonding with nucleophilic sites in proteins, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(3-(Dimethylamino)acryloyl)-2-phenyl-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure but lacks the dimethylphenyl group.

    6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-ethyl-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

The presence of both the dimethylamino acrylamide and the dimethylphenyl groups in 6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione imparts unique chemical properties, such as enhanced stability and specific reactivity, making it distinct from other triazine derivatives.

Properties

IUPAC Name

6-[(E)-3-(dimethylamino)prop-2-enoyl]-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11-8-12(2)10-13(9-11)21-17(24)20(5)16(23)15(18-21)14(22)6-7-19(3)4/h6-10H,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMXRBGACSWYHV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)C=CN(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)/C=C/N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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